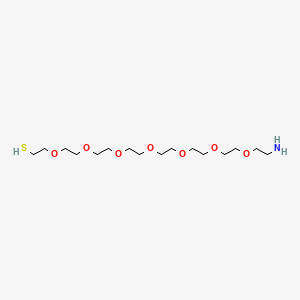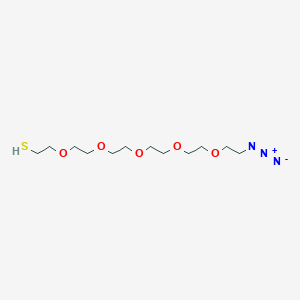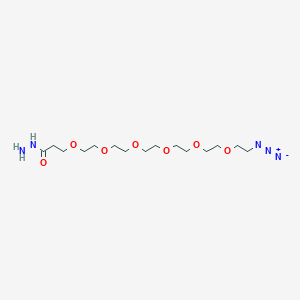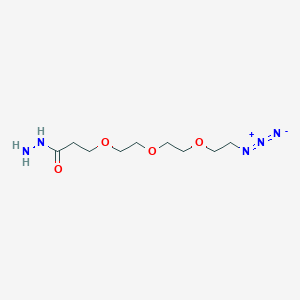
N3-PEG3-Propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-PEG3-Propanehydrazide is a compound that belongs to the class of polyethylene glycol (PEG) based linkers. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. This compound is also a reagent in click chemistry, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N3-PEG3-Propanehydrazide typically involves the reaction of a PEG-based precursor with an azide-containing reagent. The process can be summarized as follows:
Starting Material: A PEG-based compound with terminal hydroxyl groups.
Activation: The hydroxyl groups are activated using a suitable activating agent such as tosyl chloride or mesyl chloride.
Azidation: The activated PEG compound is then reacted with sodium azide to introduce the azide groups.
Hydrazide Formation: The azide-terminated PEG is further reacted with hydrazine to form the final this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG-based compounds are activated using industrial-scale reactors.
Azidation and Hydrazide Formation: The activated compounds are then subjected to azidation and hydrazide formation under controlled conditions to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions: N3-PEG3-Propanehydrazide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without a catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as the catalyst system.
SPAAC: No catalyst is required, but the reaction is typically carried out in aqueous or organic solvents.
Major Products:
CuAAC Reaction: The major product is a 1,2,3-triazole derivative.
SPAAC Reaction: The major product is also a triazole derivative, but the reaction is faster and more efficient due to the strain in the alkyne
Aplicaciones Científicas De Investigación
N3-PEG3-Propanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are employed to selectively degrade target proteins.
Biology: PROTACs synthesized using this compound are used to study protein function and regulation within cells.
Medicine: PROTACs have potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.
Industry: The compound is used in the development of new materials and chemical processes that require precise molecular linkages
Mecanismo De Acción
The mechanism of action of N3-PEG3-Propanehydrazide involves its role as a linker in PROTACs. PROTACs function by bringing together a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The azide group in this compound allows it to undergo click chemistry reactions, facilitating the attachment of various functional groups and enhancing the versatility of PROTACs .
Comparación Con Compuestos Similares
N3-PEG3-Propanehydrazide can be compared with other PEG-based linkers such as:
N3-PEG4-Propanehydrazide: Similar structure but with an additional ethylene glycol unit, providing increased flexibility.
N3-PEG2-Propanehydrazide: Shorter PEG chain, resulting in a more rigid structure.
Azido-PEG3-Hydrazide: Another name for this compound, emphasizing its azide and hydrazide functional groups.
Uniqueness: this compound is unique due to its optimal PEG chain length, which provides a balance between flexibility and rigidity, making it suitable for a wide range of applications in PROTAC synthesis and click chemistry .
Propiedades
IUPAC Name |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N5O4/c10-13-9(15)1-3-16-5-7-18-8-6-17-4-2-12-14-11/h1-8,10H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZMQQLIIKORMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
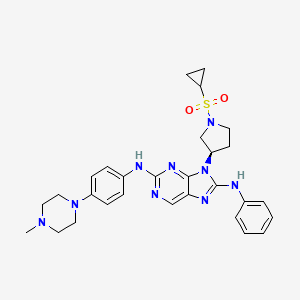
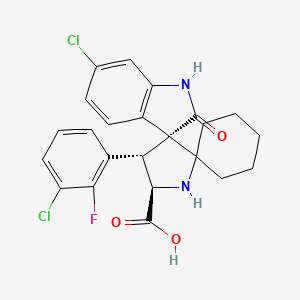

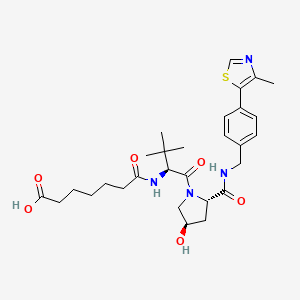
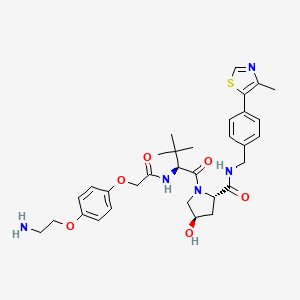
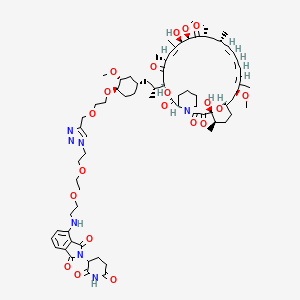
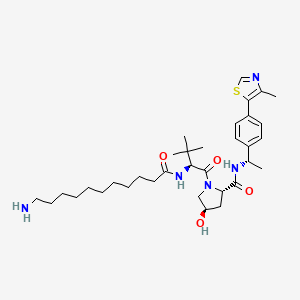
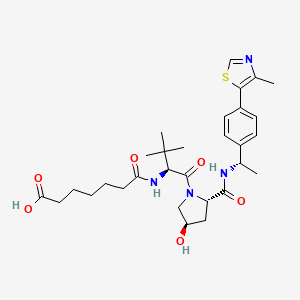
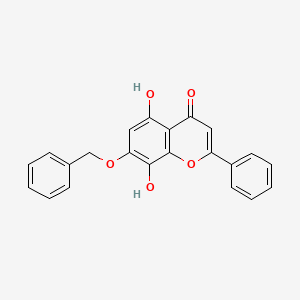
![2-[3-[2-[2-[2-[2-[3-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B8103614.png)
